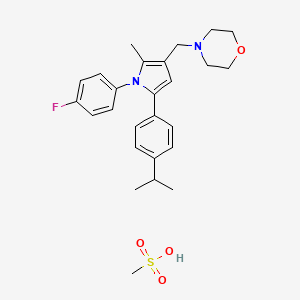
5-Aminolevulinic acid methyl ester-d3 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Aminolevulinic acid methyl ester-d3 (hydrochloride) is a deuterated form of 5-Aminolevulinic acid methyl ester hydrochloride. This compound is a derivative of 5-Aminolevulinic acid, which is a key intermediate in the biosynthesis of heme. The deuterated form is often used in scientific research to study metabolic pathways and mechanisms due to its stability and traceability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminolevulinic acid methyl ester-d3 (hydrochloride) typically involves the esterification of 5-Aminolevulinic acid with methanol-d3 in the presence of a suitable acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Catalyst: Acid catalyst such as sulfuric acid or hydrochloric acid
Solvent: Methanol-d3
Industrial Production Methods
Industrial production of 5-Aminolevulinic acid methyl ester-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Large-scale esterification: Using industrial reactors to mix 5-Aminolevulinic acid with methanol-d3.
Purification: The product is purified using crystallization or distillation techniques.
Quality Control: Ensuring the purity and stability of the compound through rigorous testing.
Analyse Des Réactions Chimiques
Types of Reactions
5-Aminolevulinic acid methyl ester-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Can be reduced to form amines or alcohols.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives.
Applications De Recherche Scientifique
5-Aminolevulinic acid methyl ester-d3 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand biosynthetic pathways.
Biology: Employed in studies of cellular metabolism and enzyme kinetics.
Medicine: Utilized in photodynamic therapy for the treatment of certain types of cancer, such as non-melanoma skin cancer.
Industry: Used in the production of photosensitizers for photodynamic therapy.
Mécanisme D'action
The mechanism of action of 5-Aminolevulinic acid methyl ester-d3 (hydrochloride) involves its conversion to protoporphyrin IX, a photosensitizer. Upon exposure to light, protoporphyrin IX generates reactive oxygen species that cause cellular damage and apoptosis. This mechanism is particularly effective in targeting cancer cells due to their higher uptake of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Aminolevulinic acid: The non-deuterated form, used in similar applications but with different stability and traceability properties.
Methyl aminolevulinate: Another ester derivative used in photodynamic therapy.
Hexaminolevulinate: A hexyl ester of 5-Aminolevulinic acid, more lipophilic and efficient in inducing protoporphyrin IX.
Uniqueness
5-Aminolevulinic acid methyl ester-d3 (hydrochloride) is unique due to its deuterated nature, which provides enhanced stability and traceability in metabolic studies. This makes it a valuable tool in scientific research for studying complex biological processes and pathways.
Propriétés
Formule moléculaire |
C5H10ClNO3 |
|---|---|
Poids moléculaire |
170.61 g/mol |
Nom IUPAC |
trideuteriomethyl 4-amino-4-oxobutanoate;hydrochloride |
InChI |
InChI=1S/C5H9NO3.ClH/c1-9-5(8)3-2-4(6)7;/h2-3H2,1H3,(H2,6,7);1H/i1D3; |
Clé InChI |
FXLKSZWVEHPCFM-NIIDSAIPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC(=O)CCC(=O)N.Cl |
SMILES canonique |
COC(=O)CCC(=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-3-(4-aminobutyl)-1-[[4-fluoro-2-(3-methylimidazol-4-yl)phenyl]methyl]-4-hydroxy-4-oxo-1,4lambda5-azaphosphinane-3-carboxylic acid](/img/structure/B12423304.png)
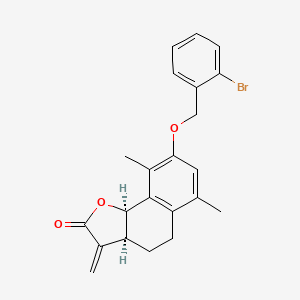
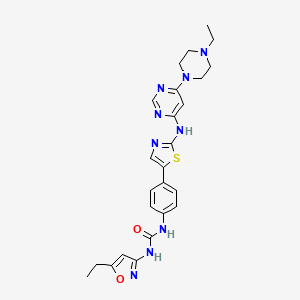
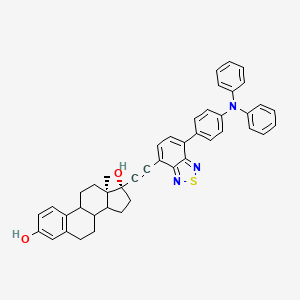
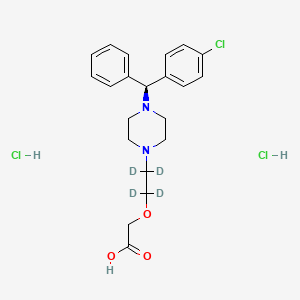

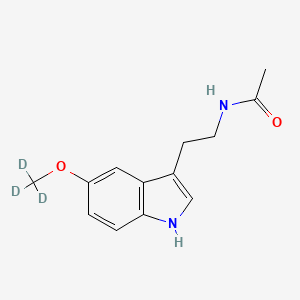
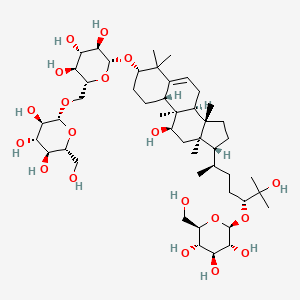
![1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-ol](/img/structure/B12423353.png)

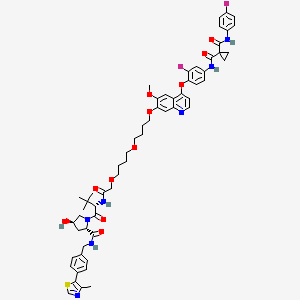
![(6R)-8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane](/img/structure/B12423369.png)
![(2S)-2-[[3-[[5-[4-(aminomethyl)phenyl]-2,3-dihydro-1-benzofuran-7-yl]sulfonylamino]thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12423375.png)
